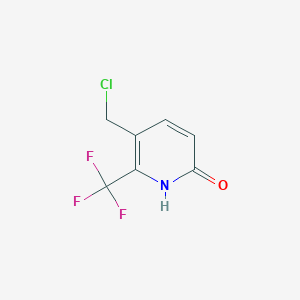

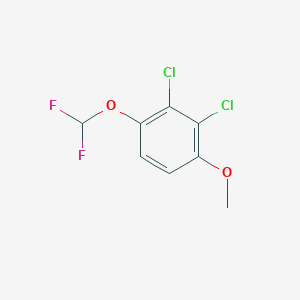

![molecular formula C8H7BrN2 B1447422 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 2091221-98-4](/img/structure/B1447422.png)

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Overview

Description

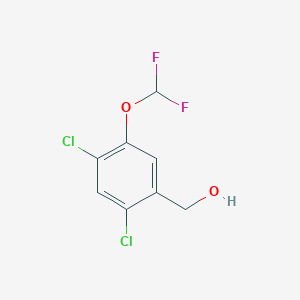

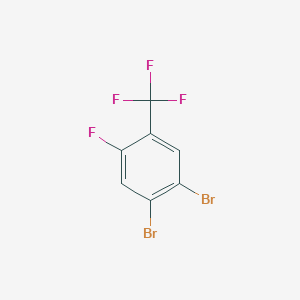

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is typically stored in a dry place at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydride in N,N-dimethyl-formamide. The reaction mixture is stirred at 25 °C for 2 hours and then quenched with methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

"6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine" is instrumental in heterocyclic chemistry, where it is utilized as a building block for synthesizing complex molecules with potential pharmacological activities. The variability in the chemistry of pyrrolopyridine derivatives, such as regioselective bromination, highlights its utility in creating structurally diverse compounds. These methodologies enable the exploration of novel chemical space, crucial for drug discovery and development (Thapa et al., 2014; Boča et al., 2011).

Kinase Inhibition

The pyrrolo[3,2-c]pyridine motif has been extensively studied for its role in kinase inhibition, a therapeutic strategy for treating various cancers and other diseases. Its ability to bind with kinases in multiple modes makes it a versatile scaffold for designing kinase inhibitors. This versatility is highlighted in patents and research studies focusing on pyrazolo[3,4-b]pyridine derivatives for kinase inhibition, demonstrating the scaffold's potential in generating potent and selective inhibitors (Wenglowsky, 2013).

Optical Sensors and Bioactive Compounds

Pyrrolopyridine derivatives are also explored for their applications in creating optical sensors and bioactive compounds. Their ability to form coordination compounds and engage in hydrogen bonding makes them suitable for designing optical sensors. This application extends to the development of compounds with significant biological and medicinal benefits, including antimicrobial and antiviral activities (Jindal & Kaur, 2021).

Agrochemicals Development

The pyridine moiety, closely related to pyrrolo[3,2-c]pyridine, is crucial in developing agrochemicals. This includes fungicides, insecticides, and herbicides, where the pyridine-based compounds' efficacy and mode of action are significantly enhanced by intermediate derivatization methods. This approach underscores the compound's importance in synthesizing novel lead compounds for agrochemical applications, demonstrating its broader impact beyond pharmaceuticals (Guan et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit fgfr1 , suggesting that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine may have similar targets.

Mode of Action

It’s plausible that it interacts with its targets, possibly fgfr1, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have shown antitumor activities against various cancer cell lines .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This compound can also induce apoptosis (programmed cell death) in these cells, highlighting its potential as an anti-cancer agent . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of FGFRs, leading to inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in cell culture models has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation or ubiquitination may affect its distribution and stability within the cell.

Properties

IUPAC Name |

6-bromo-1-methylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAULVAVFEUKSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CN=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.